N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide
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Overview
Description
VT-105 is a potent and selective inhibitor of TEAD autopalmitoylation, which plays a crucial role in hindering the proliferation and tumor growth of NF2-deficient mesotheliomas . The compound has shown significant potential in cancer research, particularly in targeting the Hippo-YAP pathway, which is often dysregulated in various cancers .
Preparation Methods
The synthesis of VT-105 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under an inert atmosphere . Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
VT-105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in VT-105.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and pyridinyl moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VT-105 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study TEAD autopalmitoylation and its inhibition.
Biology: Investigated for its role in modulating the Hippo-YAP pathway, which is crucial for cell proliferation and survival.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
VT-105 exerts its effects by selectively inhibiting TEAD autopalmitoylation, which is essential for the interaction between TEAD and YAP/TAZ transcriptional co-activators . By blocking this interaction, VT-105 disrupts the transcriptional programs that promote cell proliferation and survival. The molecular targets involved include the TEAD transcription factors and the YAP/TAZ co-activators, which are key components of the Hippo-YAP pathway .
Comparison with Similar Compounds
VT-105 is unique compared to other TEAD inhibitors due to its high potency and selectivity. Similar compounds include:
VT-104: A less soluble analog of VT-105 with similar inhibitory activity.
Verteporfin: An earlier TEAD inhibitor used in research, but with nonspecific effects due to its mechanism as a photosensitizer.
VT-103: Another TEAD inhibitor with different pharmacokinetic properties and potency.
VT-105 stands out due to its excellent oral bioavailability and pharmacokinetics, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C24H18F3N3O |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C24H18F3N3O/c1-15(21-7-2-3-12-28-21)30-23(31)18-13-17-5-4-6-20(22(17)29-14-18)16-8-10-19(11-9-16)24(25,26)27/h2-15H,1H3,(H,30,31)/t15-/m0/s1 |
InChI Key |
FUKXXBXVSANFJK-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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